molecular formula C27H30O8 B10818312 (18,19-Dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) 2-methylbut-2-enoate

(18,19-Dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) 2-methylbut-2-enoate

Cat. No.: B10818312
M. Wt: 482.5 g/mol
InChI Key: CGWKMZYZZCWGCK-UHFFFAOYSA-N
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Description

This compound is a highly complex pentacyclic structure featuring a fused polycyclic core with multiple oxygen-containing rings (3,6,8-trioxapentacyclo) and substituents including methoxy, methyl, and a 2-methylbut-2-enoate ester group.

Properties

IUPAC Name

(18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWKMZYZZCWGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (18,19-Dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) 2-methylbut-2-enoate belongs to the class of phenylpropanoids and polyketides , specifically categorized under hydrolyzable tannins. This article delves into its biological activity based on recent research findings and data.

PropertyValue
Molecular FormulaC27H32O8
Molecular Weight484.50 g/mol
Exact Mass484.2097 g/mol
Topological Polar Surface Area89.50 Ų
XlogP4.30

Pharmacological Properties

  • ADMET Profile : The compound shows significant potential as a P-glycoprotein inhibitor with a probability of 88.41%. It also exhibits inhibition properties towards several cytochrome P450 enzymes:
    • CYP3A4: Inhibition probability of 84.39%
    • CYP2D6: Inhibition probability of 85.45%
    • CYP2C19: Inhibition probability of 56.64%
  • Toxicity Assessments :
    • Carcinogenicity : Low risk with a binary score of 96%.
    • Skin and Eye Irritation : Moderate risk with scores of 75.77% and 90.51%, respectively.
    • Reproductive Toxicity : High risk with a score of 85.56%.
  • Receptor Binding :
    • Estrogen receptor binding affinity is significant at 82.37%.
    • Glucocorticoid receptor binding is also notable at 91.48%.

Mechanistic Insights

The compound's biological activity can be attributed to its interaction with various biological targets:

  • Transcription Factors : It shows high binding affinity for transcription intermediary factor 1-alpha (85.78%).
  • Enzymatic Interactions : Dihydroorotate dehydrogenase and DNA topoisomerase II alpha are notable targets with binding probabilities around 85%.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the compound's potential in inhibiting cancer cell proliferation through modulation of apoptosis pathways and cell cycle regulation.
  • Antimicrobial Properties : Research indicated that the compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties by reducing oxidative stress in neuronal cells.

Comparison with Similar Compounds

Data Tables

Table 2: Predicted Targets and Pathways (Network Pharmacology)

Compound Predicted Targets Associated Pathways Source
Target Compound Cytochrome P450, Carboxylesterases Xenobiotic metabolism Inferred from
Compound A Fungal ergosterol synthesis enzymes Antifungal Literature
Compound B COX-2, NF-κB Inflammation PubChem BioAssay

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